molecular formula C15H20N2O4 B11689667 2-(2-{[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)propanoic acid

2-(2-{[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)propanoic acid

Cat. No.: B11689667
M. Wt: 292.33 g/mol
InChI Key: KJQJFOWJZVEOCI-UHFFFAOYSA-N
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Description

2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)PROPANOIC ACID is an organic compound with a complex structure that includes phenoxy, acetamido, and propanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)PROPANOIC ACID typically involves multi-step organic reactions. The initial step often includes the preparation of the phenoxy derivative, followed by acylation to introduce the acetamido group. The final step involves the formation of the propanoic acid moiety through a series of condensation and hydrolysis reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality material suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and acetamido groups, leading to the formation of quinones and amides, respectively.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions include substituted phenoxy derivatives, reduced amides, and various functionalized propanoic acids.

Scientific Research Applications

2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)PROPANOIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.

Comparison with Similar Compounds

  • 2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID
  • 2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)PENTANOIC ACID

Comparison: Compared to its analogs, 2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)PROPANOIC ACID exhibits unique properties such as higher stability and reactivity. Its specific functional groups contribute to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]propanoic acid

InChI

InChI=1S/C15H20N2O4/c1-9(2)12-6-5-10(3)7-13(12)21-8-14(18)17-16-11(4)15(19)20/h5-7,9H,8H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

KJQJFOWJZVEOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C(=O)O

Origin of Product

United States

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